1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene

Vue d'ensemble

Description

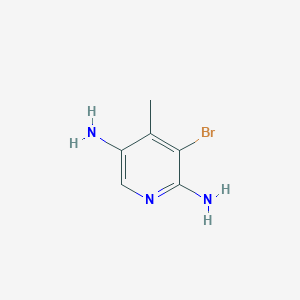

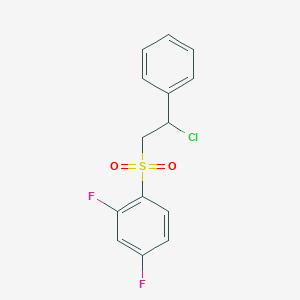

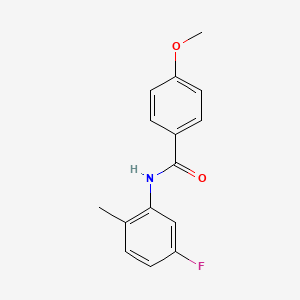

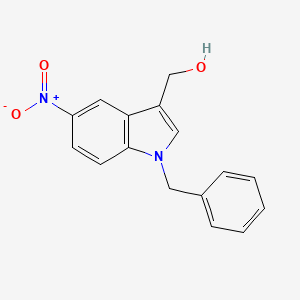

“1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene” is a chemical compound with the molecular formula C14H11ClF2O2S . It has a molecular weight of 316.75 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, a sulfonyl group at the 1 position, and a 2-chloro-2-phenylethyl group also attached to the sulfonyl group .Applications De Recherche Scientifique

Synthetic Methodologies and Intermediate Utility

A convenient synthesis method involving sulfonyl chloride for directing fluorine substitution has been developed, illustrating the utility of sulfonyl chloride derivatives, such as 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, as intermediates for active ingredients in pharmaceutical and agricultural applications. This synthesis emphasizes the role of such compounds in producing high-purity chloro-difluorobenzene isomers, crucial for various organic synthesis applications, showcasing their importance as intermediates (Moore, 2003).

Advanced Material Development

In the development of advanced materials, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for potential use in fuel cell applications. The introduction of sulfonyl and fluorine groups into polymeric structures aims to enhance their proton conductivity and mechanical properties, making them suitable for high-performance applications such as membrane materials in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Environmental and Energy Applications

The sulfonyl and difluorobenzene moieties are integral to the design of compounds for environmental remediation, such as in the heat-activated persulfate oxidation of persistent organic pollutants. Studies have demonstrated the efficacy of sulfonyl-based compounds in degrading perfluoroalkyl substances, highlighting their potential in in-situ groundwater remediation efforts. This application underscores the importance of such chemical structures in addressing contemporary environmental challenges (Park et al., 2016).

Innovations in Polymer Science

The synthesis and characterization of sulfonated poly(phenylene) containing non-planar structures and dibenzoyl groups reveal the potential of incorporating sulfonyl and difluorobenzene units into polymer backbones for high-performance applications. These materials exhibit remarkable thermal stability and proton conductivity, making them suitable for use in polymer electrolyte membrane fuel cells. Such advancements in polymer science leverage the unique properties of sulfonyl and difluorobenzene derivatives for next-generation energy technologies (Jang et al., 2016).

Propriétés

IUPAC Name |

1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF2O2S/c15-12(10-4-2-1-3-5-10)9-20(18,19)14-7-6-11(16)8-13(14)17/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDEEOHCCEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381509 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

CAS RN |

244278-68-0 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)